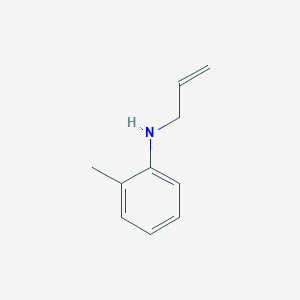

n-Allyl-2-methylaniline

Vue d'ensemble

Description

n-Allyl-2-methylaniline is an organic compound that belongs to the class of N-allyl anilines. These compounds are characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of an aniline ring. This compound is a valuable building block in organic synthesis and is used in the production of various pharmaceuticals and electronic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of n-Allyl-2-methylaniline typically involves the monoallylation of 2-methylaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide supported on zirconium dioxide (WO3/ZrO2) catalyst can be used to achieve high yields and excellent selectivity . The reaction conditions generally involve heating the mixture of 2-methylaniline and allyl alcohol in the presence of the catalyst at elevated temperatures.

Industrial Production Methods

In industrial settings, the continuous flow synthesis of this compound can be achieved using the same WO3/ZrO2 catalyst. This method allows for the efficient production of the compound with high selectivity (97-99%) and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

n-Allyl-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted allyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

n-Allyl-2-methylaniline is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it a valuable precursor for more complex molecules. Some notable applications include:

- Synthesis of N-allyl Compounds : this compound can be monoallylated to produce N-allyl anilines, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. Recent studies have demonstrated efficient methods for the monoallylation of anilines using solid catalysts like WO₃/ZrO₂, achieving high selectivity and yield (97–99%) .

- Building Block for Pharmaceuticals : The compound's ability to undergo further transformations makes it a crucial building block in drug development. For instance, its derivatives can be synthesized to create novel pharmaceutical agents with enhanced bioactivity.

Catalytic Applications

This compound has been explored in catalytic processes, particularly in allylic alkylation reactions. The compound can act as a ligand or substrate in various catalytic systems:

- Allylic Alkylation : The compound has been investigated for its role in asymmetric allylic alkylation reactions, where it can facilitate the formation of C–N bonds. This process is vital for synthesizing chiral compounds used in medicinal chemistry .

- Sustainable Synthesis : The use of this compound in sustainable synthetic pathways has gained attention, particularly through the employment of biomass-derived allyl alcohol as a source for allylation reactions . This approach minimizes waste and promotes environmentally friendly practices.

Material Science

In materials science, this compound is being researched for its potential applications in electronic materials and polymers:

- Polymer Chemistry : The compound can be polymerized to create functional materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

- Electronic Applications : Due to its unique electronic properties, this compound derivatives are being studied for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Monoallylation Process

A recent study focused on the monoallylation of anilines using this compound as a substrate. The research highlighted the efficiency of solid catalysts like WO₃/ZrO₂ in achieving high yields while minimizing by-products. The study provided detailed mechanistic insights into the catalytic process, showcasing the versatility of this compound in producing valuable N-allyl compounds .

Case Study 2: Pharmaceutical Development

Another significant application involves the synthesis of novel pharmaceutical compounds derived from this compound. Researchers have successfully synthesized analogs with improved pharmacological profiles, demonstrating the compound's utility as a precursor in drug discovery .

Comparison with Related Compounds

The structural uniqueness of this compound sets it apart from other similar compounds. Below is a comparison table highlighting its features against related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₀H₁₃N | Contains both amine and alkene functionalities |

| N-Allyl-N-methyl aniline | C₁₀H₁₃N | Methyl group on nitrogen; different reactivity |

| 2-Methylaniline | C₇H₉N | Lacks allyl group; simpler structure |

| N-Methyl-N-phenyl aniline | C₁₁H₁₅N | Contains phenyl group; distinct reactivity profile |

Mécanisme D'action

The mechanism of action of n-Allyl-2-methylaniline involves its interaction with various molecular targets and pathways. The allyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of desired products. The specific molecular targets and pathways depend on the nature of the reactions and the conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

n-Allyl aniline: Similar structure but without the methyl group on the aniline ring.

n-Allyl-N-methylaniline: Contains an additional methyl group on the nitrogen atom.

n-Allyl-2-chloroaniline: Contains a chlorine atom on the aniline ring instead of a methyl group.

Uniqueness

n-Allyl-2-methylaniline is unique due to the presence of both an allyl group and a methyl group on the aniline ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Activité Biologique

n-Allyl-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H13N

- Molecular Weight : 149.22 g/mol

The compound consists of an aniline moiety with an allyl group at the nitrogen position and a methyl group at the ortho position, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Various studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cells through mechanisms such as the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways. For instance, allyl derivatives have been reported to increase ROS generation, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SW480 (colorectal cancer) .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the allyl group is often associated with enhanced bioactivity against pathogens due to its ability to disrupt microbial membranes.

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound derivatives could significantly decrease cell viability in cancer cell lines. The mechanism involved the induction of apoptosis through increased levels of p53 and alterations in Bcl-2 family proteins .

- In vitro assays revealed that concentrations as low as 10 μg/mL could induce apoptosis in gastric carcinoma cells via mitochondrial pathways .

- Antimicrobial Activity :

Table 1: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

2-methyl-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQNIEANPCTPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290704 | |

| Record name | n-allyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15316-91-3 | |

| Record name | NSC70446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-ortho-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of N-Allyl-2-methylaniline under thermal conditions in the presence of zinc chloride?

A1: Research indicates that this compound undergoes a charge-induced [3s, 3s] sigmatropic rearrangement when heated to 140°C in xylene with zinc chloride as a catalyst []. This reaction primarily yields 2-allyl-6-methylaniline as the major product. Minor products include 4-allyl-2-methylaniline and 2,7-dimethyl-indoline. The formation of 4-allyl-2-methylaniline suggests that two consecutive [3s, 3s]-sigmatropic rearrangements are also possible. Furthermore, heating 2-allyl-6-methylaniline in the presence of zinc chloride also leads to the formation of 2,7-dimethyl-indoline.

Q2: Does the structure of the N-allyl substituent in this compound influence the outcome of the zinc chloride catalyzed rearrangement?

A2: Yes, the structure of the N-allyl substituent significantly affects the reaction pathway []. Replacing the allyl group with a crotyl group, as in N-crotyl-2-methylaniline, leads to the exclusive formation of 2-(1′-methylallyl)-6-methylaniline and 4-crotyl-2-methylaniline when heated with zinc chloride. This outcome confirms that the rearrangement proceeds via a [3s, 3s]-sigmatropic mechanism, as the products observed are consistent with the expected migration of the crotyl group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.